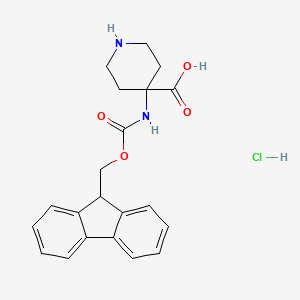

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Beschreibung

Chemical Identity and Chemical Abstracts Service Registry Information

This compound represents a highly specialized chemical compound with the molecular formula C₂₁H₂₃ClN₂O₄ and a molecular weight of 402.87 grams per mole. The compound is officially registered under Chemical Abstracts Service number 368866-09-5, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid hydrochloride, reflecting its complex structural composition. The compound's molecular structure incorporates the distinctive fluorenylmethyloxycarbonyl protecting group attached to the amino functionality of a piperidine-4-carboxylic acid core structure.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation, which captures the intricate bonding patterns and stereochemical relationships within the molecule. The compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics for practical synthetic applications. The PubChem Compound Identifier for this substance is 24730315, providing additional database reference information for researchers. The compound's MDL number, MFCD03840417, serves as another important database reference for chemical inventory and literature searching.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 368866-09-5 |

| Molecular Formula | C₂₁H₂₃ClN₂O₄ |

| Molecular Weight | 402.87 g/mol |

| PubChem Identifier | 24730315 |

| MDL Number | MFCD03840417 |

| International Union of Pure and Applied Chemistry Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid hydrochloride |

Historical Context in Amino Acid Chemistry

The development of this compound emerges from the broader historical evolution of unnatural amino acid synthesis and peptide chemistry advancement. The foundational work on cyclic alpha,alpha-disubstituted amino acids, particularly those based on piperidine frameworks, can be traced to systematic investigations into conformationally constrained amino acid analogs during the late twentieth century. Research published in The Journal of Organic Chemistry in 1996 established crucial groundwork for understanding 4-aminopiperidine-4-carboxylic acid as a cyclic alpha,alpha-disubstituted amino acid capable of producing water-soluble highly helical peptides. This foundational research demonstrated the unique conformational properties imparted by the piperidine ring system when incorporated into peptide sequences.

The historical significance of fluorenylmethyloxycarbonyl protection chemistry cannot be understated in the context of this compound's development. The fluorenylmethyloxycarbonyl protecting group emerged as a revolutionary advancement in peptide synthesis, offering superior orthogonality and mild deprotection conditions compared to earlier protection strategies. The integration of fluorenylmethyloxycarbonyl protection with piperidine-based amino acid scaffolds represents a sophisticated merger of two significant technological advances in synthetic chemistry. Historical research into alpha,alpha-disubstituted amino acids has consistently demonstrated their importance in controlling peptide secondary structure and enhancing biological stability.

The evolution from simple 4-aminopiperidine-4-carboxylic acid to its fluorenylmethyloxycarbonyl-protected derivative reflects the increasing sophistication of modern peptide synthesis methodologies. Early investigations revealed that peptides composed of alpha,alpha-disubstituted amino acids exhibit restricted conformational freedom and distinct secondary structure preferences. The development of protection strategies specifically tailored for these unique amino acid structures became essential for their practical utilization in complex peptide synthesis projects. The hydrochloride salt formation represents another historical advancement, providing enhanced stability and handling characteristics for synthetic applications.

Significance in Peptide Research and Development

This compound occupies a position of considerable importance within contemporary peptide research and pharmaceutical development initiatives. The compound's unique structural characteristics enable the synthesis of peptides with enhanced conformational stability and resistance to proteolytic degradation, properties that are highly valued in therapeutic peptide development. Research has consistently demonstrated that incorporation of cyclic alpha,alpha-disubstituted amino acids into peptide sequences results in significant alterations to secondary structure preferences, often favoring extended conformations or specific helical arrangements that can enhance biological activity.

The significance of this compound extends beyond simple structural considerations to encompass practical advantages in solid-phase peptide synthesis protocols. The fluorenylmethyloxycarbonyl protecting group provides excellent compatibility with standard solid-phase peptide synthesis methodologies while offering superior protection of the amino functionality during sequential coupling reactions. Studies evaluating alternative deprotection reagents, including 4-methylpiperidine, have demonstrated the versatility of fluorenylmethyloxycarbonyl chemistry in accommodating various synthetic conditions and requirements. The successful implementation of 4-methylpiperidine as a deprotection reagent for fluorenylmethyloxycarbonyl groups illustrates the robust nature of this protection strategy across diverse synthetic applications.

The compound's role in advancing peptide research is particularly evident in the development of conformationally constrained peptide libraries and peptidomimetic compounds. The piperidine ring system provides a rigid scaffold that can effectively mimic specific conformational states of natural peptides while offering enhanced stability against enzymatic degradation. Research into cyclic alpha,alpha-disubstituted amino acids has revealed their capacity to induce specific secondary structure preferences, including fully extended conformations and specialized helical arrangements. These structural modifications can significantly enhance the pharmacological properties of peptide-based therapeutics, including improved bioavailability and enhanced target selectivity.

| Research Application | Structural Benefit | Synthetic Advantage |

|---|---|---|

| Therapeutic Peptides | Enhanced proteolytic resistance | Robust protection chemistry |

| Peptidomimetics | Conformational constraint | Mild deprotection conditions |

| Structure-Activity Studies | Defined secondary structure | High coupling efficiency |

| Drug Development | Improved bioavailability | Synthetic versatility |

Relationship to 4-Aminopiperidine-4-carboxylic Acid

The relationship between this compound and its parent compound, 4-aminopiperidine-4-carboxylic acid, represents a fundamental example of synthetic protection chemistry applied to specialized amino acid structures. 4-aminopiperidine-4-carboxylic acid, with molecular formula C₆H₁₂N₂O₂ and Chemical Abstracts Service number 40951-39-1, serves as the core structural framework upon which the fluorenylmethyloxycarbonyl-protected derivative is constructed. The parent compound exhibits molecular weight of 144.17 grams per mole and demonstrates the essential structural characteristics that make this family of compounds valuable in peptide synthesis applications.

Research investigations into 4-aminopiperidine-4-carboxylic acid have established its fundamental properties as a cyclic alpha,alpha-disubstituted amino acid capable of inducing specific conformational preferences in peptide sequences. The compound has been characterized as particularly effective for preparing water-soluble highly helical peptides, demonstrating the unique structural contributions of the piperidine ring system. The alpha,alpha-disubstituted nature of this amino acid results in significant conformational restrictions that can be strategically exploited in peptide design applications. Studies have shown that peptides incorporating this structural motif exhibit enhanced helical propensity and improved stability characteristics compared to their natural amino acid counterparts.

The transformation from the parent 4-aminopiperidine-4-carboxylic acid to its fluorenylmethyloxycarbonyl-protected hydrochloride derivative involves sophisticated synthetic chemistry that preserves the essential structural features while adding functional protection. The fluorenylmethyloxycarbonyl group provides temporary protection of the amino functionality, enabling selective chemical transformations and sequential peptide assembly processes. The hydrochloride salt formation enhances the compound's stability and handling characteristics while maintaining compatibility with standard synthetic protocols. This relationship exemplifies the evolution of amino acid chemistry from simple structural analogs to sophisticated synthetic building blocks designed for specific applications.

The structural modifications introduced through fluorenylmethyloxycarbonyl protection and salt formation do not fundamentally alter the conformational preferences imparted by the piperidine ring system. Research has demonstrated that the essential structural characteristics responsible for the unique peptide properties of 4-aminopiperidine-4-carboxylic acid are preserved in the protected derivative. The protected compound maintains the capacity to induce specific secondary structure preferences while offering enhanced synthetic utility through improved protection chemistry. This preservation of essential structural features while adding synthetic functionality represents a key advancement in amino acid chemistry that enables more sophisticated peptide synthesis applications.

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBFKLWITSYZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647087 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-09-5 | |

| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of 4-amino-4-piperidinecarboxylic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The resulting Fmoc-protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like benzotriazol-1-yl-oxytris-pyrrolidino-phosphonium (PyBOP) and 1-hydroxybenzotriazole (HOBt).

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: PyBOP and HOBt in DMF with DIPEA as a base.

Major Products:

Deprotection: 4-amino-4-piperidinecarboxylic acid.

Coupling: Peptides with the desired sequence.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride serves as a versatile building block in the synthesis of peptides. It can be incorporated into peptide sequences to enhance biological activity or stability. The ability to modify the piperidine ring allows for the introduction of various functional groups, which can tailor the pharmacological properties of the resulting peptides.

Antimicrobial Peptides

Recent studies have highlighted the potential of using Fmoc-protected amino acids in the development of antimicrobial peptides (AMPs). For instance, peptides synthesized using 4-(Fmoc-amino)-4-piperidinecarboxylic acid demonstrated significant antibacterial activity against resistant strains, showcasing its utility in combating antibiotic resistance .

Synthesis and Evaluation of Antimicrobial Peptidomimetics

In a study focused on developing novel antimicrobial agents, researchers synthesized peptidomimetics incorporating 4-(Fmoc-amino)-4-piperidinecarboxylic acid. The resultant compounds exhibited enhanced proteolytic stability and significant antibacterial effects against various pathogens . This highlights the compound's role in creating effective therapeutic agents with improved stability.

Drug Delivery Systems

Another application involves its use in drug delivery systems where 4-(Fmoc-amino)-4-piperidinecarboxylic acid is conjugated to active pharmaceutical ingredients (APIs). These conjugates are designed for controlled release, enhancing the bioavailability and therapeutic efficacy of drugs while minimizing side effects .

Wirkmechanismus

The primary function of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperidinecarboxylic Acid Derivatives

Structural and Functional Analysis

Fmoc-Protected Analogues

- 4-(Fmoc-amino)-1-[(4-methoxyphenyl)methyl]-4-piperidinecarboxylic acid (CAS 916421-85-7) incorporates a 4-methoxyphenylmethyl group at the 1-position, increasing lipophilicity (LogPo/w ≈ 3.15 vs. 1.86 for the parent compound) . This substitution enhances membrane permeability but reduces aqueous solubility, making it suitable for lipid-based drug formulations.

- 4-(Fmoc-amino)-1-(3,5-difluorophenylmethyl)-4-piperidinecarboxylic acid (CAS 916422-01-0) features electron-withdrawing fluorine atoms, which improve metabolic stability and binding affinity to hydrophobic targets (e.g., enzyme active sites) .

Pharmaceutical Derivatives

- Meperidine Hydrochloride lacks the Fmoc group but retains the piperidinecarboxylic acid backbone. Its ethyl ester and 1-methyl-4-phenyl substitutions confer opioid receptor agonism, with rapid onset but short duration of action .

- Levocabastine Hydrochloride includes a cis-4-cyano-4-(4-fluorophenyl)cyclohexyl group, enabling potent histamine H₁ receptor antagonism. The cyano group enhances binding specificity, reducing off-target effects .

Biologische Aktivität

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : C_{17}H_{20}ClN_{2}O_{4}

- Molecular Weight : 348.81 g/mol

The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is evidenced by increased levels of cytochrome C and activation of caspases, which are crucial for programmed cell death.

- Case Study : In a study involving various cancer cell lines, the compound exhibited an IC50 value ranging from 1.0 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.10 µM) .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| BRAF V600E | 0.33 | Doxorubicin: 1.10 |

| LOX-IMVI | 1.05 | Staurosporine: 7.10 |

| HCT116 (Colon) | 2.0 | Control: 5.0 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Study Findings : In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using Fmoc to ensure selective reactions.

- Carboxylation : The piperidine derivative undergoes carboxylation to introduce the carboxylic acid functionality.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt for improved solubility.

Research Applications

The compound's diverse biological activities make it a valuable candidate for drug development in several areas:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for new anticancer agents.

- Antimicrobial Agents : Given its efficacy against various bacterial strains, it could be explored as a basis for developing new antibiotics, especially in light of rising antibiotic resistance.

Q & A

Q. What is the role of the Fmoc group in 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation. Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without disrupting acid-labile side-chain protections. This method ensures controlled synthesis of peptides with complex architectures, such as cyclic or branched structures .

Q. How is this compound incorporated into peptide backbones to introduce conformational constraints?

The piperidine ring introduces steric and conformational rigidity, which can stabilize specific secondary structures (e.g., β-turns or helices). During SPPS, the carboxylic acid moiety is activated using coupling reagents like PyBOP or HATU in the presence of N-methylmorpholine (NMM), facilitating amide bond formation with subsequent amino acids. The spatial orientation of the piperidine ring influences peptide folding and receptor binding .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 265–280 nm (for Fmoc absorption) is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (e.g., , ) resolves structural features, such as the piperidine ring conformation and Fmoc group integrity. Impurity profiling may involve spiking with known derivatives (e.g., Boc-protected analogs) .

Advanced Research Questions

Q. How can steric hindrance from the piperidine ring impact coupling efficiency during automated SPPS?

The bulky piperidine moiety may reduce reaction kinetics during amide bond formation. To mitigate this, extended coupling times (1–2 hours) or double couplings with fresh activators (e.g., HATU/DIPEA) are recommended. Pre-activation of the carboxylic acid group prior to resin addition can also improve yields. Monitoring by Kaiser or chloranil tests ensures complete coupling .

Q. What strategies are employed to resolve racemization during Fmoc removal or subsequent couplings?

Racemization is minimized by using low-base conditions (e.g., 20% piperidine in DMF with 0.1 M HOBt) and avoiding prolonged exposure to basic environments. Chiral HPLC or circular dichroism (CD) spectroscopy can detect epimerization. For critical stereocenters, coupling with pre-formed symmetric anhydrides or fluorides reduces side reactions .

Q. How does the hydrochloride counterion influence the compound’s solubility and reactivity in non-polar solvents?

The hydrochloride salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may precipitate in dichloromethane (DCM) or THF. Neutralization with a tertiary amine (e.g., DIPEA) prior to activation improves compatibility with hydrophobic resins. The counterion’s impact on crystallization during purification should also be assessed via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.